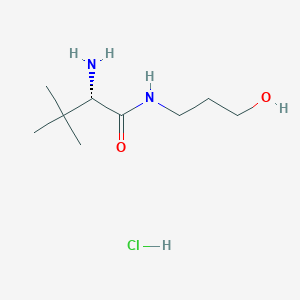(S)-2-Amino-N-(3-hydroxypropyl)- 3,3-dimethylbutyramide hydrochloride
CAS No.:
Cat. No.: VC13740012
Molecular Formula: C9H21ClN2O2
Molecular Weight: 224.73 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H21ClN2O2 |
|---|---|
| Molecular Weight | 224.73 g/mol |
| IUPAC Name | (2S)-2-amino-N-(3-hydroxypropyl)-3,3-dimethylbutanamide;hydrochloride |
| Standard InChI | InChI=1S/C9H20N2O2.ClH/c1-9(2,3)7(10)8(13)11-5-4-6-12;/h7,12H,4-6,10H2,1-3H3,(H,11,13);1H/t7-;/m1./s1 |
| Standard InChI Key | SWHPCHFLKWINFM-OGFXRTJISA-N |
| Isomeric SMILES | CC(C)(C)[C@@H](C(=O)NCCCO)N.Cl |
| SMILES | CC(C)(C)C(C(=O)NCCCO)N.Cl |
| Canonical SMILES | CC(C)(C)C(C(=O)NCCCO)N.Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Structure and Stereochemistry
The compound features a chiral center at the second carbon of the butyramide backbone, conferring an (S)-configuration. Its molecular formula is C₉H₂₀ClN₂O₂, derived from the parent amine (S)-2-amino-N-(3-hydroxypropyl)-3,3-dimethylbutyramide through hydrochlorination. Key structural elements include:
-
A 3-hydroxypropyl group attached to the amide nitrogen.
-
3,3-dimethylbutyramide backbone with a primary amino group at position 2.
-
A hydrochloride counterion enhancing solubility and stability .
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₉H₂₀ClN₂O₂ |
| Molecular Weight | 232.72 g/mol |
| CAS Number | Not widely reported |
| IUPAC Name | (S)-2-Amino-N-(3-hydroxypropyl)-3,3-dimethylbutanamide hydrochloride |
| Chiral Centers | 1 (S-configuration) |
Spectroscopic Characterization
While direct spectral data for this compound is scarce, analogous structures suggest:
-
¹H NMR: Peaks for methyl groups (δ 1.0–1.2 ppm), hydroxypropyl protons (δ 3.4–3.7 ppm), and amine protons (δ 7.5–8.5 ppm, broad) .
-
IR Spectroscopy: Stretches for amide C=O (~1650 cm⁻¹), N–H (~3300 cm⁻¹), and O–H (~3400 cm⁻¹) .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves asymmetric amidation followed by salt formation:
-
Chiral Amine Preparation:
-
Amide Coupling:
-
Hydrochloride Formation:
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Amine Protection | Boc₂O, DMAP, DCM, 0°C→RT | 85 |
| Amide Coupling | EDC, HOBt, DIPEA, DMF, RT | 78 |
| Deprotection | HCl/dioxane, RT | 92 |
Purification and Analysis
-
Chromatography: Silica gel column chromatography (eluent: CH₂Cl₂/MeOH gradient) .
-
Crystallization: Recrystallization from ethanol/water mixtures enhances purity .
Physicochemical Properties
Thermal and Solubility Profiles
-
Melting Point: Estimated 180–185°C (decomposition observed near 200°C) .
-
Solubility: Highly soluble in water (>100 mg/mL) and polar aprotic solvents (DMF, DMSO) .
Table 3: Solubility Data
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | >100 |
| Ethanol | 50–60 |
| Dichloromethane | <10 |
Stability and Hygroscopicity
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume